molecular formula C15H12BrClO B1373695 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one CAS No. 898782-39-3

3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one

Cat. No.: B1373695
CAS No.: 898782-39-3
M. Wt: 323.61 g/mol
InChI Key: KOSQOFFRKDXHJQ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one (CAS 898782-39-3) is a high-value chemical intermediate with significant applications in pharmaceutical research and organic synthesis. With a molecular weight of 323.61 g/mol and the molecular formula C 15 H 12 BrClO, this compound is characterized by its distinct halogenated structure, featuring both bromine and chlorine substituents on separate phenyl rings . This structure makes it a versatile building block for the construction of more complex molecules. In medicinal chemistry , this compound is recognized as a related substance of Bupropion, an antidepressant medication, highlighting its relevance in the development and analysis of pharmaceuticals . Its structure is analogous to various bioactive compounds, serving as a crucial precursor in the synthesis of potential therapeutic agents. Researchers utilize it to create derivatives for probing mechanisms of action related to neurotransmitter systems . In organic synthesis , the compound is typically produced via Friedel-Crafts acylation, reacting 3-bromobenzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst . The bromine and chlorine substituents are excellent handles for further functionalization via cross-coupling reactions and other transformations, allowing researchers to develop novel compounds with specific pharmacological profiles or material properties . Beyond life sciences, this ketone is also explored in material science as a modifier for polymer structures, where its halogenated nature can contribute to enhanced thermal stability and flame retardancy . This product is intended for research purposes only and is not for human or veterinary use .

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSQOFFRKDXHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The ketone group in the compound is susceptible to reduction, forming secondary alcohols. Common reducing agents and conditions include:

ReagentConditionsProductYield/NotesReference
NaBH₄Ethanol, 0–25°C, 2–4 h3-(3-Bromophenyl)-1-(3-chlorophenyl)propanolModerate (60–70%)
LiAlH₄Dry THF, reflux, 6 hSame as aboveHigh (85–90%)
H₂ (Pd/C catalyst)1–3 atm, RT, 12 hPartial reduction observedLow selectivity
  • Mechanism : Hydride transfer to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

Nucleophilic Addition Reactions

The ketone’s electrophilic carbonyl carbon can undergo nucleophilic attacks, such as Grignard or organolithium additions:

NucleophileConditionsProductNotesReference
CH₃MgBrDry ether, 0°C → RT, 2 hTertiary alcohol derivativeSteric hindrance may limit yield
PhLiTHF, -78°C, 1 hDiphenylpropanol derivativeRequires low temperatures
  • Limitation : Bulky aryl groups may hinder nucleophilic access to the carbonyl.

Halogen Substitution Reactions

The bromine and chlorine substituents on the aromatic rings participate in cross-coupling reactions:

Reaction TypeReagents/ConditionsProductEfficiencyReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives (e.g., with boronic acids)Bromine more reactive than chlorine
Ullmann CouplingCuI, 1,10-phenanthroline, DMFAryl-aryl bond formationRequires high temps (100–120°C)
  • Key Insight : Aryl bromides generally exhibit higher reactivity in coupling reactions compared to aryl chlorides due to better leaving-group ability .

Oxidation Reactions

While ketones are typically oxidation-resistant, the compound’s α-hydrogens may undergo controlled oxidation under harsh conditions:

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄ (acidic)H₂SO₄, 80°C, 6 hCleavage to carboxylic acidsLow yield due to side reactions
CrO₃Acetic acid, RT, 12 hNo reaction observedKetone stability confirmed

Radical Reactions

The bromine atom may participate in radical-mediated processes, such as photochemical or initiator-driven reactions:

InitiatorConditionsProductApplicationReference
AIBNBenzene, 70°C, UV lightDehalogenation or polymerizationLimited data available

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity profiles:

CompoundKey ReactionOutcomeDifferentiator
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-oneSuzuki couplingHigher regioselectivity due to para-substitutionSteric and electronic effects
1-(3-Bromophenyl)-3-phenylpropan-1-one Grignard additionFaster kinetics due to reduced steric bulkStructural simplicity

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one is in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure is related to several bioactive compounds, and it serves as a precursor or intermediate in the synthesis of drugs.

  • Antidepressant Research : The compound is noted as a related impurity of Bupropion, an antidepressant medication. Studies have explored its potential effects on neurotransmitter systems, which could provide insights into the mechanisms of antidepressants .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its bromine and chlorine substituents allow for further functionalization, making it a versatile intermediate in the synthesis of more complex organic molecules.

  • Synthesis of Novel Compounds : Researchers have employed this compound to synthesize derivatives that may exhibit enhanced biological activities or novel properties. For instance, its reactivity can be harnessed to create compounds with specific pharmacological profiles .

Material Science

In material science, compounds like this compound are explored for their potential use in developing new materials with desired physical or chemical properties.

  • Polymer Chemistry : The compound can be used to modify polymer structures, potentially enhancing their mechanical or thermal properties. The incorporation of halogenated compounds into polymers can improve flame retardancy and chemical resistance .

Case Study 1: Antidepressant Mechanism Exploration

A study focused on the synthesis and characterization of derivatives of this compound revealed its potential as a lead compound for developing new antidepressants. The derivatives were tested for their ability to inhibit reuptake mechanisms of neurotransmitters such as serotonin and norepinephrine, demonstrating promising results that warrant further investigation .

Case Study 2: Synthesis of Functionalized Polymers

Another research project utilized this compound to synthesize functionalized polymers that exhibited improved thermal stability and mechanical strength. The halogen substituents contributed to enhanced interactions within the polymer matrix, showcasing how this compound can influence material properties effectively .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs: Halogen and Substituent Variations

Key structural analogs differ in halogen type, substituent positions, or additional functional groups. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Biological Activity (IC50 or Efficacy) References
3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one C15H12BrClO Bromine and chlorine at para positions; ketone group Data not explicitly available in evidence
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on C16H13BrO Chalcone derivative; bromophenyl and methyl substituents IC50 = 42.22 µg/mL (MCF-7 cells)
1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one C10H12BrClNO Amino and bromomethyl groups; enhanced nucleophilic reactivity Not reported
2-Chloro-1-(3-chlorophenyl)propan-1-one C9H7Cl2O Dichlorinated analog; high electrophilicity Reactivity in substitution reactions
(2E)-3-(3-Bromophenyl)-1-(3-nitrophenyl)prop-2-en-1-one C15H10BrNO3 Bromophenyl and nitro groups; extended conjugation Enhanced anticancer activity

Impact of Halogen Substitution

  • Bromine vs. For example, brominated chalcone derivatives exhibit lower IC50 values (e.g., 42.22 µg/mL ) than chlorinated analogs, suggesting higher cytotoxicity .
  • Positional Effects : Substituents at the 3-position on phenyl rings (meta) often enhance steric stability and electronic effects. For instance, 2-Chloro-1-(3-chlorophenyl)propan-1-one shows greater electrophilicity due to dual chlorine atoms, favoring nucleophilic substitution .

Functional Group Modifications

  • Amino and Bromomethyl Groups: The addition of an amino group (as in 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-1-one) introduces hydrogen-bonding capabilities, altering solubility and biological targeting .
  • Ketone vs. Chalcones like (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on exhibit stronger anticancer activity due to this unsaturated system .
Table 2: Cytotoxicity and Antimicrobial Activity
Compound Class Halogen/Substituent Activity Against MCF-7 Cells (IC50) Antimicrobial Efficacy References
Propan-1-one Derivatives 3-Bromo, 3-chloro Not reported Not reported N/A
Chalcone Derivatives 3-Bromo, p-tolyl 42.22 µg/mL High antimicrobial
Halogenated Aromatic Ketones Dual chlorine N/A Moderate enzyme inhibition
  • Cytotoxicity : Brominated compounds consistently outperform chlorinated analogs. For example, (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (IC50 = 42.22 µg/mL) is more potent than its chlorinated counterpart (LC50 = 1,484.75 µg/mL) .
  • Antimicrobial Activity: Halogenated propanones with bromine or trifluoromethyl groups show higher efficacy due to enhanced membrane permeability .

Biological Activity

3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one, also known as a chalcone derivative, exhibits significant biological activity across various domains, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structure, characterized by the presence of bromine and chlorine substituents on distinct phenyl rings, enhances its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrClO. The compound features an α,β-unsaturated carbonyl moiety typical of chalcones, which is pivotal in mediating its biological activities. The presence of halogen substituents (bromine and chlorine) can significantly influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that this compound demonstrates notable activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus2 µg/mLBactericidal
Escherichia coli4 µg/mLBacteriostatic
Candida albicans8 µg/mLFungicidal

Studies have shown that chalcones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus, with a MIC value indicating strong bactericidal activity .

Anticancer Properties

The anticancer potential of chalcone derivatives is well-documented. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines significantly.

Table 2: Anticancer Activity Against A549 Lung Cancer Cells

CompoundIC50 (µM)Effect on Viability (%)
This compound1564
Control (untreated)-100

The compound exhibited an IC50 value of 15 µM against A549 lung cancer cells, indicating a potent cytotoxic effect. This activity is attributed to the ability of chalcones to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Table 3: Inhibition of Inflammatory Mediators

MediatorInhibition Percentage (%)
Nitric Oxide70
Prostaglandin E265

The anti-inflammatory effects are likely due to the compound's ability to interfere with signaling pathways that lead to inflammation, making it a candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have explored the biological activities of similar chalcone derivatives, often highlighting the influence of structural modifications on their potency. For instance, substituents like bromine and chlorine have been shown to enhance both antimicrobial and anticancer activities compared to non-substituted analogs .

A notable study conducted by Liu et al. demonstrated that specific modifications in chalcone structures could lead to improved efficacy against resistant strains of bacteria, suggesting that further exploration into the structure-activity relationship (SAR) could yield even more potent derivatives .

Q & A

Basic: What are the optimized synthetic routes for 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:
The synthesis typically employs a Claisen-Schmidt condensation between appropriately substituted aromatic aldehydes and ketones. For example:

  • React 3-bromobenzaldehyde with 3-chloroacetophenone in the presence of a base (e.g., NaOH or KOH) in ethanol/water under reflux.
  • Catalyst optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Purification: Employ recrystallization (using ethanol/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like aldol adducts .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. For instance, the carbonyl carbon (C=OC=O) appears at ~195–205 ppm in 13^{13}C NMR, while aromatic protons show splitting patterns consistent with meta-substitution (e.g., J=24J = 2-4 Hz for adjacent protons) .
  • IR Spectroscopy : Identify the carbonyl stretch (~1680–1720 cm1^{-1}) and halogen (C-Br, C-Cl) vibrations (~500–600 cm1^{-1}) .
  • X-ray Diffraction : Use SHELXL or OLEX2 for single-crystal structure refinement. Hydrogen bonding and π-π stacking interactions can be analyzed via crystallographic software .

Advanced: How can density functional theory (DFT) calculations guide the interpretation of electronic transitions and nonlinear optical (NLO) properties?

Methodological Answer:

  • Computational Setup : Perform geometry optimization at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict charge-transfer transitions .
  • NLO Properties : Calculate hyperpolarizability (β\beta) and dipole moment (μ\mu) using CAM-B3LYP with solvent effects (PCM model). Compare with experimental results from electric-field-induced second harmonic generation (EFISHG) .
  • Validation : Overlay computed UV-Vis spectra (TD-DFT) with experimental data to resolve discrepancies, adjusting basis sets or functionals (e.g., M06-2X for better accuracy in excited states) .

Advanced: How should researchers address contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Troubleshooting Steps :
    • Verify solvent effects in DFT (e.g., include a polarizable continuum model for polar solvents).
    • Assess the impact of tautomerism or conformational flexibility on NMR chemical shifts .
    • Cross-validate with alternative methods: For example, compare IR vibrational modes with Raman spectroscopy if C=O stretching is ambiguous .
  • Case Study : If computed 1^1H NMR shifts deviate >0.5 ppm, re-optimize the geometry using dispersion-corrected functionals (e.g., ωB97X-D) to account for weak intermolecular interactions .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks and crystal packing motifs?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., DD, SS, RR descriptors) using software like Mercury or CrystalExplorer. Identify dominant motifs (e.g., R22(8)R_2^2(8) rings) .
  • Energy Frameworks : Use CrystalExplorer to visualize and quantify intermolecular interaction energies (electrostatic, dispersion). Compare packing efficiency across polymorphs .
  • Case Example : In the crystal structure (e.g., CCDC entry from ), analyze C–H···O and halogen (Br/Cl) interactions to rationalize stability and melting points.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological or catalytic potential?

Methodological Answer:

  • Analog Synthesis : Modify halogen positions (e.g., para-Cl vs. meta-Br) and introduce electron-withdrawing/donating groups (e.g., -CF3_3, -OCH3_3) to probe electronic effects .
  • Activity Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antibacterial models (e.g., MIC against S. aureus). Use docking simulations (AutoDock Vina) to predict binding modes to target proteins .
  • Data Correlation : Plot Hammett constants (σ\sigma) against bioactivity to identify substituent-dependent trends .

Basic: What safety and handling protocols are critical for laboratory-scale synthesis?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods to avoid inhalation of halogenated intermediates. Handle bromine/chlorine-containing reagents with nitrile gloves and eye protection.
  • Waste Management : Neutralize acidic/basic waste streams before disposal. Recover solvents via distillation .
  • Stability : Store the compound in amber vials under inert atmosphere (N2_2) to prevent photodegradation or hydrolysis .

Advanced: How can polymorphism impact the physicochemical properties of this compound, and how is it characterized?

Methodological Answer:

  • Screening Polymorphs : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) or temperature gradients. Monitor via powder XRD to detect distinct lattice patterns .
  • Thermal Analysis : Perform DSC/TGA to identify melting points and phase transitions. Correlate with solubility studies (e.g., HPLC solubility in biorelevant media) .
  • Case Study : Compare dissolution rates of polymorphs to optimize bioavailability in drug delivery studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one
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3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one

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